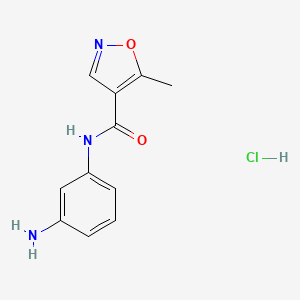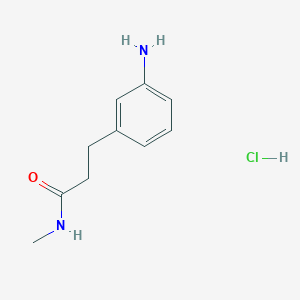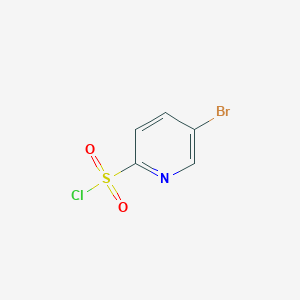
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The compound also contains an amine group attached to the phenyl ring and a carboxamide group attached to the oxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction . The amine group could be introduced through a substitution reaction, and the carboxamide group could be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl ring with the amine group, and the carboxamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amine group could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis. The compound could also participate in reactions involving the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the oxazole ring, the amine group, and the carboxamide group would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis Techniques and Novel Compounds : Research has focused on synthesizing new oxazole derivatives and exploring their potential applications. For instance, Kumar et al. (2012) detailed an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, which could be relevant for producing similar compounds like N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Kumar, Saraiah, Misra, & Ila, 2012).
Antitumor Activity : Some studies have evaluated the antitumor properties of related compounds. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and investigated its inhibitory effect on cancer cell proliferation (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Antimicrobial Agents : N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, related to N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride, have been synthesized and screened for antimicrobial activities, showing potential in this field (Desai, Dodiya, & Shihora, 2011).
In Vivo Diuretic Activity : The diuretic activity of certain triazole derivatives, which are structurally related to oxazoles, has been investigated, indicating a potential area of application for N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Yar & Ansari, 2009).
Synthesis of Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives for potential anticancer applications, which could be relevant for similar compounds like N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Kumar et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study and application of oxazole derivatives is a vibrant field, with potential uses in medicinal chemistry, material science, and other areas . Future research could explore the synthesis, properties, and potential applications of “N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride” and related compounds.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9;/h2-6H,12H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUOZJMGNGQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)




![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)





